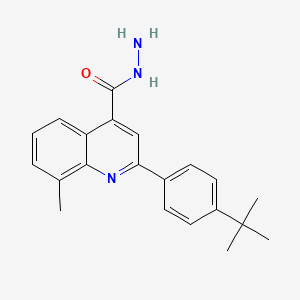

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide

Description

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide (molecular formula: C21H23N3O, molecular weight: 333.44 g/mol) is a quinoline-based carbohydrazide derivative. It features a tert-butylphenyl substituent at the quinoline’s 2-position and a methyl group at the 8-position, with a carbohydrazide (-CONHNH2) functional group at the 4-position.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-8-methylquinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-13-6-5-7-16-17(20(25)24-22)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,22H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGVDJMCMIBCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of 4-tert-butylphenylamine, which is then reacted with 8-methylquinoline-4-carboxylic acid under specific conditions to form the desired carbohydrazide. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinoline ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

- Appearance : Solid or powder.

- Purity : ≥95% (typical for research-grade chemicals).

- Storage : Requires -20°C避光保存 to maintain stability .

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for tailored applications. Below is a comparative analysis of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide with structurally related compounds.

Table 1: Comparative Overview of Quinoline Derivatives

*Calculated based on molecular formula.

Structural and Functional Differences

Carbohydrazide vs. Carbonyl Chloride/Carboxylic Acid :

- The carbohydrazide group (-CONHNH2) in the target compound enables nucleophilic reactions, such as condensation with carbonyl groups to form hydrazones. This contrasts with carbonyl chloride derivatives (e.g., QY-0870), which are highly reactive electrophiles suited for coupling reactions .

- Carboxylic acid derivatives (e.g., 438231-93-7) exhibit acidity (pKa ~4-5), making them suitable for salt formation or coordination chemistry, whereas carbohydrazides are more basic and less water-soluble .

tert-Butylphenyl vs. Butoxyphenyl: The tert-butyl group enhances lipophilicity (higher logP), while the butoxy group in 438231-93-7 adds flexibility and moderate polarity .

Molecular Weight and Applications :

Biological Activity

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide is a synthetic organic compound notable for its unique structural features, including a quinoline backbone and a tert-butyl group. Its molecular formula is C₁₉H₃₁N₃O, with a molecular weight of approximately 348.44 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The presence of the tert-butyl group enhances its lipophilicity, which may influence its solubility and biological activity. The quinoline moiety is known for its diverse pharmacological properties, making this compound a candidate for further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is thought to involve interference with bacterial enzyme systems or cell wall synthesis, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce cytotoxic effects in cancer cell lines, with mechanisms potentially involving the generation of reactive oxygen species (ROS) and disruption of tubulin polymerization. This has been linked to increased endoplasmic reticulum stress, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Inhibition of bacterial enzyme systems |

| Anticancer | Significant | Induction of ROS and disruption of tubulin polymerization |

Study 1: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This study highlights the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Anticancer Mechanism Investigation

In another investigation, the anticancer properties were assessed using various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer). The compound demonstrated IC₅₀ values of approximately 20 nM against these cell lines, indicating potent anticancer activity. Further mechanistic studies revealed that the compound induced apoptosis through ROS generation and affected cell cycle progression .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.

- ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells.

- Tubulin Polymerization Disruption : Similar compounds have shown interference with microtubule dynamics, which is critical for cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.